5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
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Overview
Description
5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate is a complex organic compound that features a unique combination of a pentafluorophenyl group and a pyrrolo[2,1-c][1,2,4]triazol-4-ium core
Preparation Methods
The synthesis of 5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate typically involves multiple steps. One common route includes the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with a suitable pyrrole derivative under acidic conditions to form the desired triazolium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The triazolium core may participate in electrostatic interactions and hydrogen bonding, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolium salts and pentafluorophenyl derivatives. For example:
2,3,4,5,6-pentafluorobenzyl bromide: Shares the pentafluorophenyl group but differs in its reactivity and applications.
2,3,4,5,6-pentafluorobenzaldehyde: Another pentafluorophenyl derivative used in different synthetic applications.
The uniqueness of 5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BF9N3 |
---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H13F5N3.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(6-7-12(25)24-26)8-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1 |
InChI Key |
SYZWZMSKTBOIGG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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